molecular formula C16H22N2O3 B2681009 3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid CAS No. 899710-39-5

3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid

Cat. No.: B2681009
CAS No.: 899710-39-5
M. Wt: 290.363
InChI Key: CAELGZAYBICNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid is a chemical compound with the molecular formula C16H22N2O3 and a molecular weight of 290.36 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid typically involves the reaction of 4-(4-Methylpiperidin-1-yl)aniline with a suitable carboxylic acid derivative. The reaction conditions often include the use of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-[4-(4-methylpiperidin-1-yl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-12-8-10-18(11-9-12)14-4-2-13(3-5-14)17-15(19)6-7-16(20)21/h2-5,12H,6-11H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAELGZAYBICNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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